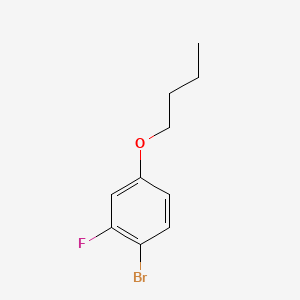

1-Bromo-4-butoxy-2-fluorobenzene

Description

1-Bromo-4-butoxy-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 1, a butoxy group (OCH₂CH₂CH₂CH₃) at position 4, and fluorine (F) at position 2. This compound’s structure combines electron-withdrawing (Br, F) and electron-donating (butoxy) substituents, influencing its reactivity and physical properties.

Properties

IUPAC Name |

1-bromo-4-butoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZQZZKHAQDOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-butoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-butoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

Industrial production of 1-Bromo-4-butoxy-2-fluorobenzene may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-butoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions to facilitate the coupling reaction.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an alkoxy group forms ethers.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1-Bromo-4-butoxy-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used to modify biological molecules for studying their functions.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-butoxy-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their properties based on evidence:

Key Observations:

- Substituent Size and Polarity: The butoxy group in the target compound is larger and more lipophilic than methoxy or benzyloxy groups, likely increasing its solubility in organic solvents but reducing water solubility.

- Electronic Effects: The butoxy group (electron-donating via oxygen’s lone pairs) activates the benzene ring toward electrophilic substitution, while bromine and fluorine (electron-withdrawing) deactivate it. This interplay directs reactivity to specific positions.

Physical Properties

- Boiling Point/Melting Point: Longer alkoxy chains (e.g., butoxy) increase molecular weight and van der Waals interactions, likely raising boiling points compared to methoxy or benzyloxy analogues.

- Solubility: The butoxy group’s hydrophobicity reduces aqueous solubility relative to smaller alkoxy substituents.

Toxicity and Handling

- Bromo-Fluoro-Benzene Derivatives: Compounds like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene and 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene are classified as harmful (H302) and irritants (H315, H319). The target compound likely requires similar precautions.

- First-Aid Measures: Immediate removal of contaminated clothing and medical consultation are advised for exposure to related compounds .

Biological Activity

1-Bromo-4-butoxy-2-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activity. This compound features a bromine atom, a fluorine atom, and a butoxy group attached to a benzene ring, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of 1-bromo-4-butoxy-2-fluorobenzene, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

The molecular formula of 1-bromo-4-butoxy-2-fluorobenzene is C10H12BrF. Its structure includes:

- Bromine (Br) : A halogen that can participate in nucleophilic substitution reactions.

- Fluorine (F) : Enhances binding affinity to certain biological targets.

- Butoxy Group : Increases solubility and influences membrane permeability.

The mechanism of action of 1-bromo-4-butoxy-2-fluorobenzene involves several key interactions:

- Hydrogen Bonding : The presence of the butoxy group allows for hydrogen bonding with biological macromolecules.

- Van der Waals Forces : Contributes to the compound's overall stability and interaction with target sites.

- Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, which may enhance the compound's biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-bromo-4-butoxy-2-fluorobenzene exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxic effects |

These findings suggest that the structural characteristics of 1-bromo-4-butoxy-2-fluorobenzene may confer similar anticancer activities, potentially making it a candidate for further drug development .

Interaction with Biomolecules

The interaction profile of 1-bromo-4-butoxy-2-fluorobenzene with various biomolecules has been explored in several studies. It has been observed to interact with:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptors : Binding studies have suggested potential interactions with receptors that regulate cell growth and apoptosis.

Case Studies

A notable study investigated the pharmacological properties of related compounds, revealing insights into their mechanisms and therapeutic potentials. The study highlighted the importance of substituent positioning on the benzene ring in determining biological activity:

- Substitution Effects : Variations in the position of bromine and fluorine significantly impacted the compound's ability to inhibit tumor growth.

- Synergistic Effects : Combinations of halogenated compounds demonstrated enhanced efficacy against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.